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molecular formula C8H4N2 B1664544 1,3-DICYANOBENZENE CAS No. 626-17-5

1,3-DICYANOBENZENE

Cat. No. B1664544
M. Wt: 128.13 g/mol
InChI Key: LAQPNDIUHRHNCV-UHFFFAOYSA-N
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Patent
US05134240

Procedure details

kk) by using 3,5-dicyanobenzylidenetriphenylphosphorane prepared in situ by means of 3,5-dicyanobenzyltriphenylphosphonium bromide and sodium bis(trimethylsilyl)amide there is obtained 5-[(Z)-2-(1R,4S,5S,8R)-4,8-dimethyl-7-oxo-2,3-dioxabicyclo[3.3.1]nonan-4-yl]vinyl]isophthalonitrile [m.p. 85°];
Name
3,5-dicyanobenzylidenetriphenylphosphorane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dicyanobenzyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:26]=[C:27]([C:29]#[N:30])[CH:28]=1)C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:2].[Br-].C(C1C=C(C=C(C#N)C=1)C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#N.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[C:29](#[N:30])[C:27]1[CH:26]=[CH:5][CH:4]=[C:3]([C:1]#[N:2])[CH:28]=1 |f:1.2,3.4|

Inputs

Step One
Name
3,5-dicyanobenzylidenetriphenylphosphorane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C1)C#N
Step Two
Name
3,5-dicyanobenzyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(#N)C=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C#N)=CC=C1)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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